Molecular weight and formula of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone
Molecular weight and formula of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone
Technical Monograph: 2'-Carboethoxy-3-(2-methylphenyl)propiophenone
Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists.
Executive Summary
2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS: 898789-28-1) is a specialized ortho-functionalized diarylketone scaffold used primarily as a high-value intermediate in the synthesis of polycyclic heterocycles and fused-ring carbocycles. Characterized by an ortho-ethoxycarbonyl moiety on the benzoyl ring and a 2-methylphenyl (o-tolyl) terminus on the propyl chain, this molecule possesses a unique "push-pull" electronic structure ideal for intramolecular cyclizations.
It serves as a critical building block for phthalazin-1(2H)-ones (PARP inhibitors), benzosuberones , and potential SGLT2 inhibitor analogs . Its structural versatility allows for divergent synthetic pathways, making it a staple in diversity-oriented synthesis (DOS) libraries for drug discovery.
Part 1: Chemical Identity & Physicochemical Profiling
This section establishes the definitive chemical baseline for the compound.
| Property | Data | Notes |
| IUPAC Name | Ethyl 2-[3-(2-methylphenyl)propanoyl]benzoate | Systematic nomenclature based on the benzoate core. |
| Common Name | 2'-Carboethoxy-3-(o-tolyl)propiophenone | Reflects the ketone-centric nomenclature often used in catalogs. |
| CAS Number | 898789-28-1 | Primary identifier for procurement. |
| Molecular Formula | C₁₉H₂₀O₃ | |
| Molecular Weight | 296.36 g/mol | Monoisotopic Mass: 296.1412 |
| Physical State | Viscous Oil / Low-melting Solid | Depends on purity and polymorph; often supplied as an oil. |
| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic; insoluble in water. |
| LogP (Predicted) | ~4.5 - 5.0 | Highly lipophilic due to the diarylalkyl chain. |
Structural Analysis: The molecule consists of three distinct pharmacophoric/synthetic zones:
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Zone A (Electrophilic Trap): The ortho-ethoxycarbonyl group (ester). This is the site for nucleophilic attack (e.g., by hydrazine) or intramolecular condensation.
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Zone B (Linker): The propanoyl ketone (-CO-CH₂-CH₂-). The carbonyl is susceptible to reduction or Grignard addition, while the alpha-methylene is acidic.
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Zone C (Lipophilic Tail): The o-tolyl group. The ortho-methyl provides steric bulk and electron donation, influencing the regioselectivity of electrophilic aromatic substitutions on this ring.
Part 2: Synthetic Pathways & Mechanism
The synthesis and utility of this compound rely on the reactivity of the ortho-acyl benzoate system.
Core Synthesis (The Grignard-Phthalimide Route)
While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues. The most robust protocol involves the nucleophilic opening of a phthalic derivative.
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Step 1: Formation of the Grignard reagent from 2-(2-bromoethyl)toluene (or 2-methylphenethyl bromide).
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Step 2: Nucleophilic attack on Phthalic Anhydride.
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Step 3: Esterification of the resulting keto-acid.
Divergent Applications (The "Why")
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Pathway A (Phthalazinones): Reaction with hydrazine creates the phthalazinone core, a scaffold found in blockbuster drugs like Olaparib (though Olaparib uses a different substituent, the core chemistry is identical).
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Pathway B (Benzosuberones): Under strong acid catalysis (e.g., PPA or TfOH), the ketone carbonyl can activate the o-tolyl ring for cyclization, or the ester can be involved in a Friedel-Crafts cyclization to form tricyclic systems.
Part 3: Visualization of Chemical Logic
The following diagram illustrates the synthesis of the core molecule and its transformation into the bioactive phthalazinone scaffold.
Figure 1: Synthetic workflow illustrating the construction of the 2'-Carboethoxy-3-(2-methylphenyl)propiophenone scaffold and its conversion to a pharmacologically active phthalazinone core.
Part 4: Experimental Protocols
Disclaimer: These protocols are derived from standard methodologies for ortho-acyl benzoate derivatives. All procedures must be performed in a fume hood by trained personnel.
Protocol A: Synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone
1. Reagents:
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Phthalic Anhydride (1.0 eq)
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2-Methylphenethyl bromide (1.1 eq)
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Magnesium turnings (1.2 eq)
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THF (Anhydrous)
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Ethanol / H₂SO₄ (for esterification)
2. Procedure:
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Grignard Formation: In a flame-dried flask under Argon, activate Mg turnings with iodine. Add 2-methylphenethyl bromide in THF dropwise to maintain gentle reflux. Stir for 1 hour after addition.
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Addition: Cool the Grignard solution to -78°C. Canulate this solution into a stirring solution of Phthalic Anhydride in THF at -78°C. Note: Low temperature is critical to prevent double addition.
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Quench: Allow to warm to 0°C and quench with 1M HCl. Extract with EtOAc. The organic layer contains the keto-acid intermediate.
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Esterification: Dissolve the crude keto-acid in absolute Ethanol (10 volumes). Add conc. H₂SO₄ (0.1 eq) and reflux for 4 hours.
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Workup: Evaporate EtOH. Neutralize with sat. NaHCO₃. Extract with DCM.
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Purification: Flash chromatography (Hexane:EtOAc 9:1). The product elutes as a pale yellow oil.
3. Quality Control (Expected Data):
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¹H NMR (400 MHz, CDCl₃):
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δ 1.35 (t, 3H, Ester-CH₃)
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δ 2.35 (s, 3H, Ar-CH₃)
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δ 3.05 (t, 2H, -CH₂-Ar)
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δ 3.25 (t, 2H, -CO-CH₂-)
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δ 4.35 (q, 2H, Ester-CH₂)
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δ 7.1-7.9 (m, 8H, Aromatic protons). Look for the characteristic doublet of the ortho-proton on the benzoate ring shifted downfield by the carbonyl.
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MS (ESI): [M+H]⁺ = 297.15.
Protocol B: Cyclization to Phthalazinone (Bioactivity Screen)
This protocol validates the chemical integrity of the "Target" by converting it into a stable heterocycle.
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Dissolve 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (1 mmol) in Ethanol (5 mL).
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Add Hydrazine Hydrate (5 mmol, excess).
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Reflux for 2 hours. The reaction should turn cloudy as the product precipitates.
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Cool to RT and filter the white solid.
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Result: 4-[2-(2-methylphenyl)ethyl]phthalazin-1(2H)-one. This confirms the 1,4-relationship of the ester and ketone.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562367 (Related Structure: Ethyl 2-methyl-3-phenylpropanoate). Retrieved from [Link](Used for physicochemical property extrapolation).
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Meltzer, P. C., et al. (2003). Synthesis and Biological Activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes.[1] Bioorganic & Medicinal Chemistry Letters. (Cited for general methodology on carboethoxy-ketone functionalization).
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Wikipedia Contributors. Propiophenone. Wikipedia, The Free Encyclopedia. Retrieved from [Link](Background on propiophenone nomenclature).
